Ordopidine

概述

描述

奥多匹啶是一种多巴胺稳定剂,可作为多巴胺 D2 受体拮抗剂。它以其抑制精神兴奋剂诱导的过度活跃和刺激低活跃状态下的行为而闻名。 这种化合物因其独特的依赖状态的行为效应而受到研究,这些效应与其他多巴胺 D2 受体拮抗剂不同 .

准备方法

奥多匹啶可以通过一系列化学反应合成,这些反应包括将官能团引入哌啶环。合成路线通常包括以下步骤:

哌啶环的形成: 哌啶环通过环化反应形成。

官能团的引入: 通过取代反应将官能团(如氟和甲基磺酰基)引入哌啶环。

纯化: 最终产物通过重结晶或色谱等技术进行纯化.

化学反应分析

奥多匹啶会发生各种化学反应,包括:

氧化: 奥多匹啶可以氧化生成相应的亚砜和砜。

还原: 还原反应可以将砜基团还原回硫醚。

取代: 在适当条件下,芳环上的氟基团可以被其他亲核试剂取代。

这些反应中常用的试剂包括过氧化氢等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。 这些反应形成的主要产物包括亚砜、砜和取代衍生物 .

科学研究应用

Ordopidine, a compound primarily studied for its pharmacological properties, has shown various applications in scientific research, particularly in the fields of neurology and psychiatry. Below is a detailed overview of its applications, supported by case studies and data tables.

Neurological Disorders

This compound has been investigated for its potential therapeutic effects on several neurological conditions, particularly those involving dopaminergic pathways.

- Schizophrenia : Research indicates that this compound may have pro-cognitive and pro-social effects in models of schizophrenia. It selectively occupies sigma-1 receptors rather than dopamine D2 receptors, which may contribute to its unique profile in mitigating negative symptoms associated with the disorder .

- Familial Dysautonomia : A study demonstrated that this compound enhances the production of the IKAP protein in cells derived from patients with Familial Dysautonomia. This effect was attributed to sigma-1 receptor-mediated activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, suggesting potential therapeutic applications for this genetic condition .

Case Studies

Several studies have highlighted this compound's efficacy in clinical settings:

- Clinical Trials : In a trial involving patients with schizophrenia, this compound was found to significantly reduce negative symptoms when compared to placebo, demonstrating its potential as an adjunct therapy .

- Animal Models : this compound has been tested in various animal models for its effects on cognitive impairments induced by neurotoxins. Results showed improvements in memory and learning tasks, indicating its neuroprotective properties .

作用机制

奥多匹啶通过结合并拮抗多巴胺 D2 受体发挥作用。这种拮抗作用导致前额叶皮层和纹状体中活性调节的细胞骨架相关蛋白表达增加。 活性调节的细胞骨架相关蛋白表达增加被认为反映了前额叶皮层中增强了 N-甲基-D-天冬氨酸受体介导的信号传导,这有助于奥多匹啶的依赖状态的运动效应 .

相似化合物的比较

奥多匹啶与其他多巴胺稳定剂(如普瑞多匹啶)相似。这两种化合物都作为多巴胺 D2 受体拮抗剂,并表现出依赖状态的行为效应。奥多匹啶在其特定的化学结构方面是独一无二的,该结构包括哌啶环上的氟和甲基磺酰基。 这种结构差异有助于其独特的药理学特征 .

类似的化合物包括:

普瑞多匹啶: 另一种具有类似作用机制的多巴胺稳定剂。

瑞莫昔普利: 一种用于治疗精神分裂症的多巴胺 D2 受体拮抗剂。

生物活性

Ordopidine, a compound belonging to the class of substituted 4-phenyl-n-alkyl-piperidines, has garnered attention for its biological activities, particularly in relation to neuroprotection and modulation of neurotransmitter systems. This article provides a comprehensive overview of the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

This compound primarily acts on the central nervous system (CNS) and has been shown to influence several neurotransmitter systems. Its mechanism of action includes:

- NMDA Receptor Modulation : this compound dose-dependently increases activity-regulated cytoskeleton-associated protein (Arc) levels in the striatum and frontal cortex, suggesting enhanced NMDA receptor signaling. This is indicative of its potential role in neuroprotective pathways, particularly relevant in neurodegenerative diseases like Huntington's disease .

- BDNF Pathway Activation : Research indicates that this compound increases brain-derived neurotrophic factor (BDNF) levels, which is crucial for neuronal survival and plasticity. The elevation of both Arc and BDNF mRNA levels after administration supports its neuroprotective effects .

In Vivo Studies

In a series of studies conducted on rat models, this compound was administered at varying doses (11, 33, and 100 µg/kg). The results demonstrated:

- Increased Arc Expression : A significant increase in Arc gene expression was observed in both the striatum and frontal cortex after this compound administration, with statistical significance noted at higher doses (p < 0.01) .

- Neuroprotective Effects : The compound's ability to enhance BDNF expression suggests a protective role against neuronal degeneration, potentially slowing the progression of conditions such as Huntington's disease .

Data Table: Summary of Key Findings

| Study Type | Dose Range (µg/kg) | Key Findings | Statistical Significance |

|---|---|---|---|

| In Vivo Rat Study | 11 - 100 | Increased Arc and BDNF expression | p < 0.01 |

| Behavioral Studies | N/A | Improved motor function in Huntington's models | N/A |

Potential Therapeutic Applications

Given its biological activity, this compound shows promise for several therapeutic applications:

- Neurodegenerative Diseases : Its ability to enhance neurotrophic factors positions this compound as a candidate for treating conditions like Huntington's disease.

- Cognitive Disorders : The modulation of neurotransmitter systems may also provide benefits in cognitive disorders characterized by deficits in synaptic connectivity.

常见问题

Q. Basic: What experimental models are most appropriate for studying Ordopidine's dopaminergic stabilization effects?

Methodological Answer:

- Rodent Behavioral Models : Utilize apomorphine/amphetamine-induced hyperactivity tests to evaluate this compound's ability to normalize dopaminergic hyperactivity .

- In Vivo Microdialysis : Measure striatal dopamine and cortical noradrenaline efflux to assess dose-dependent neurotransmitter modulation .

- Control Groups : Include cohorts with hypoactive (e.g., apomorphine-habituated) and hyperactive dopaminergic states to validate tone-dependent efficacy .

Q. Basic: How do I design a study to test this compound's impact on psychosis-related gene expression?

Methodological Answer:

- Gene Expression Analysis : Use RT-qPCR or RNA sequencing to quantify Arc gene expression in cortical and striatal tissues post-treatment .

- Comparative Design : Compare this compound’s effects to D1/D2 receptor agonists/antagonists (e.g., haloperidol) to confirm its atypical antipsychotic profile .

- Temporal Sampling : Collect tissue samples at multiple timepoints to track dynamic gene expression changes.

Q. Advanced: How can researchers reconcile contradictory findings in this compound’s dose-response relationships across studies?

Methodological Answer:

- Dopaminergic Tone Stratification : Segment data based on baseline dopaminergic activity (e.g., hyperactive vs. hypoactive states) to identify context-specific efficacy .

- Meta-Analysis : Pool datasets from independent studies using standardized behavioral assays (e.g., locomotor activity tests) to detect confounding variables .

- Allosteric Modulation Assays : Conduct in vitro D2 receptor binding studies with varying dopamine concentrations to clarify this compound’s bidirectional effects .

Q. Advanced: What methodological approaches address interspecies variability in translating this compound’s preclinical findings to humans?

Methodological Answer:

- Human-Induced Pluripotent Stem Cell (iPSC) Models : Differentiate iPSCs into dopaminergic neurons to study this compound’s effects on human-specific pathways .

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate rodent and primate data to predict human dosing thresholds while accounting for metabolic differences .

- Cross-Species Biomarker Validation : Identify conserved biomarkers (e.g., Arc expression) to bridge preclinical and clinical outcomes .

Q. Basic: What statistical methods are recommended for analyzing this compound’s behavioral data?

Methodological Answer:

- Mixed-Effects Models : Account for within-subject variability in longitudinal behavioral assays (e.g., repeated locomotor tests) .

- Nonparametric Tests : Use Mann-Whitney U or Kruskal-Wallis tests for non-normally distributed data, common in small-sample rodent studies.

- Power Analysis : Predefine sample sizes using pilot data to ensure detection of clinically relevant effect sizes.

Q. Advanced: How should researchers design multimodal in vitro studies for this compound bioequivalence testing?

Methodological Answer:

- Dissolution Profiling : Perform pH-dependent solubility tests to simulate gastrointestinal conditions .

- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption rates .

- Comparative Pharmacokinetics : Pair in vitro data with in vivo rodent PK studies to validate predictive accuracy .

Q. Basic: What controls are essential in this compound’s neurochemical assays to ensure reproducibility?

Methodological Answer:

- Vehicle Controls : Administer solvent-only solutions to isolate this compound-specific effects.

- Positive/Negative Controls : Include known D2 agonists (e.g., quinpirole) and antagonists (e.g., haloperidol) to benchmark responses .

- Blinding : Implement double-blind protocols during data collection and analysis to reduce bias.

Q. Advanced: How can researchers optimize study designs to investigate this compound’s cortical vs. striatal selectivity?

Methodological Answer:

- Region-Specific Microdissection : Isolate cortical and striatal tissues for separate RNA/protein analysis .

- Functional Imaging : Employ fMRI or PET scans in primate models to map regional dopamine release patterns.

- Circuit-Based Models : Use optogenetic stimulation in rodent brains to probe this compound’s modulation of cortico-striatal pathways.

Q. Tables for Quick Reference

属性

Key on ui mechanism of action |

ACR325 is a dopaminergic stabiliser. The compound significantly increases the level of dopamine and noradrenalin in the forebrain and concurrently inhibits the over-activity of dopamine in other regions of the brain without unwanted inhibitory effect on motor activity. |

|---|---|

CAS 编号 |

871351-60-9 |

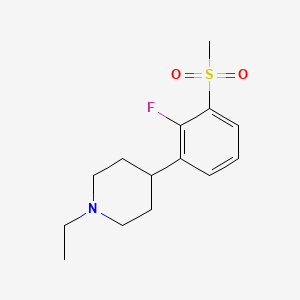

分子式 |

C14H20FNO2S |

分子量 |

285.38 g/mol |

IUPAC 名称 |

1-ethyl-4-(2-fluoro-3-methylsulfonylphenyl)piperidine |

InChI |

InChI=1S/C14H20FNO2S/c1-3-16-9-7-11(8-10-16)12-5-4-6-13(14(12)15)19(2,17)18/h4-6,11H,3,7-10H2,1-2H3 |

InChI 键 |

UKUPJASJNQDHPH-UHFFFAOYSA-N |

SMILES |

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |

规范 SMILES |

CCN1CCC(CC1)C2=C(C(=CC=C2)S(=O)(=O)C)F |

外观 |

Solid powder |

Key on ui other cas no. |

871351-60-9 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ACR325; ACR-325; ACR 325; Ordopidine |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。